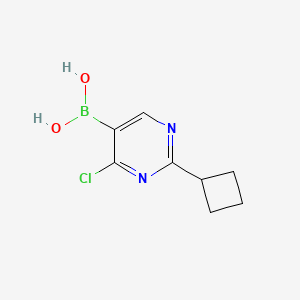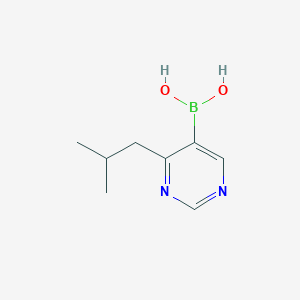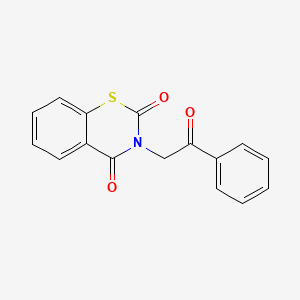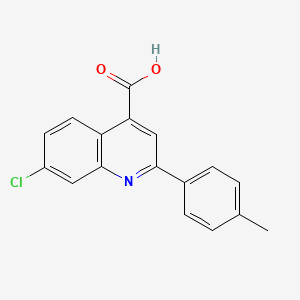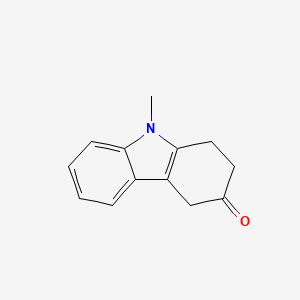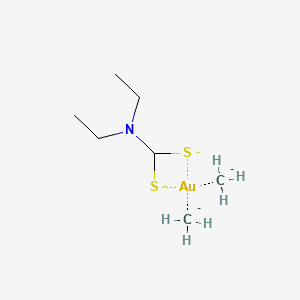
(N,N-Diethyldithiocarbamato)dimethyl gold(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is an organometallic compound that contains gold in its +3 oxidation stateIt is a yellow crystalline solid that is stable at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-Diethyldithiocarbamato)dimethyl gold(III) typically involves the reaction of chloroauric acid with sodium diethyldithiocarbamate. The reaction proceeds as follows:
- Dissolve chloroauric acid in water to generate Au(III) ions.
- Add sodium diethyldithiocarbamate to the solution, which reacts with the Au(III) ions to form the desired complex .
Industrial Production Methods
In industrial settings, the production of (N,N-Diethyldithiocarbamato)dimethyl gold(III) may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(N,N-Diethyldithiocarbamato)dimethyl gold(III) undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form elemental gold and other by-products.
Substitution Reactions: It can undergo ligand exchange reactions with other ligands, leading to the formation of new gold complexes.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically requires high temperatures and an inert atmosphere to prevent oxidation.
Substitution Reactions: These reactions often involve the use of other ligands and may require specific solvents and temperatures to proceed efficiently.
Major Products Formed
Thermal Decomposition: Elemental gold and various organic by-products.
Substitution Reactions: New gold complexes with different ligands.
Applications De Recherche Scientifique
(N,N-Diethyldithiocarbamato)dimethyl gold(III) has several applications in scientific research:
Mécanisme D'action
The mechanism by which (N,N-Diethyldithiocarbamato)dimethyl gold(III) exerts its effects involves the interaction of the gold center with various molecular targets. The gold center can coordinate with different ligands, leading to the formation of new complexes. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylgold(III) Diethyldithiocarbamate: Another gold(III) complex with similar properties.
Gold(III) Di-isopropyldithiocarbamate: Used in similar applications, such as thin film deposition.
Gold(III) Methylsarcosinedithiocarbamate: Known for its potential therapeutic applications.
Uniqueness
(N,N-Diethyldithiocarbamato)dimethyl gold(III) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its stability and ability to form various complexes make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H17AuNS2-4 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
carbanide;diethylaminomethanedithiolate;gold |
InChI |
InChI=1S/C5H13NS2.2CH3.Au/c1-3-6(4-2)5(7)8;;;/h5,7-8H,3-4H2,1-2H3;2*1H3;/q;2*-1;/p-2 |
Clé InChI |
VITAMKGJVSTWRT-UHFFFAOYSA-L |
SMILES canonique |
[CH3-].[CH3-].CCN(CC)C([S-])[S-].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-hydroxy-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14094032.png)
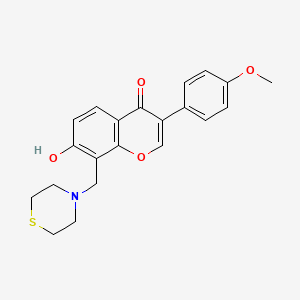

![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)
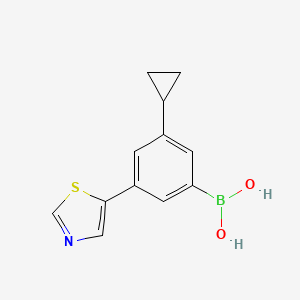
![1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094057.png)
![[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
